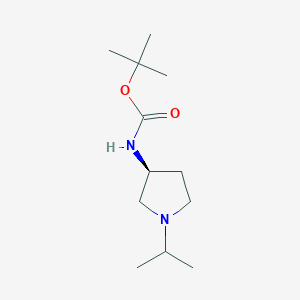

(S)-tert-Butyl 1-isopropylpyrrolidin-3-ylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-tert-Butyl 1-isopropylpyrrolidin-3-ylcarbamate: is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . This compound is a carbamate derivative, featuring a pyrrolidinyl ring substituted with an isopropyl group and a tert-butyl carbamate ester.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 1-isopropylpyrrolidin-3-amine as the starting material.

Reaction Steps: The amine group is first activated using a suitable activating agent, such as diethyl chlorophosphate .

Carbamate Formation: The activated amine is then reacted with tert-butyl chloroformate to form the carbamate ester.

Purification: The final product is purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods:

Batch Production: The compound is produced in batches, with each batch undergoing rigorous quality control to ensure consistency and purity.

Scale-Up: Industrial-scale production involves scaling up the reaction conditions, optimizing the use of reagents, and ensuring efficient separation and purification processes.

Análisis De Reacciones Químicas

(S)-tert-Butyl 1-isopropylpyrrolidin-3-ylcarbamate: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrrolidin-3-one derivatives .

Reduction: Reduction reactions can lead to the formation of amine derivatives .

Substitution: Nucleophilic substitution reactions can occur at the carbamate ester group, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and peroxides .

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as alcohols and amines are used, often in the presence of a base.

Major Products Formed:

Oxidation Products: Pyrrolidin-3-one derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Various substituted carbamates.

Aplicaciones Científicas De Investigación

(S)-tert-Butyl 1-isopropylpyrrolidin-3-ylcarbamate: has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and biologically active molecules .

Biology: The compound is used in the study of enzyme inhibitors and biomolecular interactions .

Medicine: It serves as a precursor in the development of therapeutic agents targeting various diseases.

Industry: The compound is utilized in the production of agrochemicals and polymer additives .

Mecanismo De Acción

(S)-tert-Butyl 1-isopropylpyrrolidin-3-ylcarbamate: is compared with other similar compounds, such as tert-butyl 1-ethylpyrrolidin-3-ylcarbamate and tert-butyl 1-methylpyrrolidin-3-ylcarbamate . The presence of the isopropyl group in the compound provides unique chemical and biological properties, distinguishing it from its analogs.

Comparación Con Compuestos Similares

tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate

tert-Butyl 1-methylpyrrolidin-3-ylcarbamate

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

(S)-tert-Butyl 1-isopropylpyrrolidin-3-ylcarbamate is a compound of increasing interest in pharmaceutical chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group, an isopropyl moiety, and a pyrrolidine ring. Its molecular formula is C13H24N2O2, and it has a molecular weight of approximately 240.35 g/mol. The structural components suggest potential interactions with various biological targets.

The biological activity of this compound may involve several mechanisms:

- Receptor Interaction: The compound can interact with neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways.

- Enzyme Inhibition: Similar compounds have shown the ability to inhibit specific enzymes, affecting metabolic pathways crucial for cellular functions.

- Pharmacokinetics: The presence of the tert-butyl group may enhance lipophilicity, improving membrane permeability and bioavailability.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties: Some studies suggest that compounds with similar structures possess antimicrobial effects against various pathogens.

- Neuroprotective Effects: Potential neuroprotective properties have been observed in related compounds, indicating possible applications in treating neurodegenerative diseases.

- Metabolic Effects: The compound may influence metabolic processes, particularly those related to glucose handling and insulin secretion.

Table 1: Summary of Biological Activities

Detailed Findings

-

Antimicrobial Studies:

- A study evaluated the antimicrobial activity of various carbamates, including this compound, demonstrating significant inhibition against Gram-positive bacteria .

- Neuroprotection:

- Metabolic Impact:

Propiedades

IUPAC Name |

tert-butyl N-[(3S)-1-propan-2-ylpyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9(2)14-7-6-10(8-14)13-11(15)16-12(3,4)5/h9-10H,6-8H2,1-5H3,(H,13,15)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKSXYZRRWKMGM-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1CC[C@@H](C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.